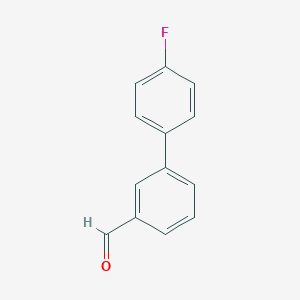

3-(4-Fluorophenyl)benzaldehyde

Descripción general

Descripción

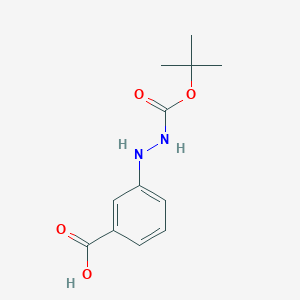

3-(4-Fluorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9FO and a molecular weight of 200.21 g/mol . It is used for research purposes .

Synthesis Analysis

The synthesis of fluorobenzaldehyde, a group of three constitutional isomers of fluorinated benzaldehyde, can be achieved by a halogen-exchange reaction with 4-chlorobenzaldehyde .Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)benzaldehyde consists of 13 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)benzaldehyde has a boiling point of 114-116 °C (under a pressure of 0.7 Torr) and a predicted density of 1.173±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases for Antimicrobial Activity

3-(4-Fluorophenyl)benzaldehyde: is utilized in the synthesis of Schiff bases, which are known for their antimicrobial properties. These compounds are tested against various bacterial and fungal strains, showing moderate to significant inhibitory activity . The presence of the fluorophenyl group enhances the effectiveness of these Schiff bases in combating drug-resistant strains of microbes.

Development of Antibacterial Agents

In the pursuit of novel antibacterial agents, 3-(4-Fluorophenyl)benzaldehyde serves as a precursor in the synthesis of triazolo[4,3-a]pyrazine derivatives. These compounds exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, making them promising candidates for further drug development .

Pharmaceutical Synthesis

The compound is a key intermediate in the synthesis of biologically active molecules. For instance, it’s used in the preparation of fluorinated phenylalanine derivatives, which are important in the development of pharmaceuticals due to their enhanced stability and bioavailability .

Biotechnological Applications

In biotechnology, 3-(4-Fluorophenyl)benzaldehyde is involved in the production of chiral pharmaceuticals. It’s used in conjunction with alcohol dehydrogenases (ADHs) for the dynamic kinetic resolution of racemic substrates, leading to the creation of enantiomerically pure chemicals .

Material Science

This compound finds applications in material science as well, particularly in the synthesis of organic compounds with potential electronic properties. Its structural properties make it a candidate for creating novel materials with specific conductivity and photoreactivity .

Medical Research

In medical research, 3-(4-Fluorophenyl)benzaldehyde is a valuable synthetic intermediate. It’s used in the synthesis of various heterocyclic compounds that possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used in the synthesis of schiff bases , which are known to interact with various biological targets such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .

Mode of Action

It is known that the compound can be used to synthesize schiff bases . These bases are known to interact with their targets, leading to changes in the function of these targets .

Biochemical Pathways

The compound’s derivatives have shown moderate antifungal activity against candida spp . This suggests that it may affect pathways related to fungal growth and proliferation.

Pharmacokinetics

The compound’s molecular weight (20021 g/mol ) and predicted boiling point (327.9±25.0 °C ) suggest that it may have good bioavailability.

Result of Action

Derivatives of the compound have shown moderate antifungal activity against candida spp , suggesting that it may have a role in inhibiting fungal growth.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYDCJYMOBKHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362715 | |

| Record name | 3-(4-Fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)benzaldehyde | |

CAS RN |

164334-74-1 | |

| Record name | 3-(4-Fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164334-74-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)

![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)

![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)

![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)